T-1095: A Comprehensive Technical Guide to its Mechanism of Action in Renal Glucose Reabsorption
T-1095: A Comprehensive Technical Guide to its Mechanism of Action in Renal Glucose Reabsorption
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-1095 is a pioneering, orally active inhibitor of the sodium-glucose cotransporters (SGLTs), representing a significant advancement in the exploration of renal glucose transport modulation for the management of hyperglycemia. A derivative of the natural SGLT inhibitor phlorizin, T-1095 overcomes the limitations of its predecessor, notably by being orally bioavailable.[1] In vivo, T-1095 is metabolized to its active form, T-1095A, which competitively inhibits both SGLT1 and SGLT2.[2] This inhibition effectively reduces the reabsorption of glucose from the glomerular filtrate in the kidneys, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[1][3] This document provides an in-depth technical overview of the mechanism of action of T-1095, detailing its effects on renal glucose reabsorption, and presenting key quantitative data and experimental methodologies.
Mechanism of Action: Inhibition of Renal SGLTs
The primary mechanism of action of T-1095 lies in the inhibition of sodium-glucose cotransporters located in the proximal tubules of the kidneys.[1] Glucose in the blood is freely filtered by the glomerulus and subsequently reabsorbed back into circulation. This reabsorption is primarily mediated by two key transporters: SGLT2, located in the S1 and S2 segments of the proximal tubule, and SGLT1, found in the S3 segment. SGLT2 is a low-affinity, high-capacity transporter responsible for the majority of glucose reabsorption, while SGLT1 is a high-affinity, low-capacity transporter that reabsorbs the remaining filtered glucose.
T-1095, through its active metabolite T-1095A, competitively inhibits both of these transporters.[2] By blocking SGLT1 and SGLT2, T-1095A effectively reduces the transport maximum for glucose in the kidneys, leading to dose-dependent glucosuria.[4][5] This action is independent of insulin secretion, providing a novel therapeutic avenue for managing hyperglycemia.[4]
Below is a diagram illustrating the signaling pathway of renal glucose reabsorption and the inhibitory action of T-1095.
Quantitative Data
The inhibitory potency of T-1095 and its effects on various physiological parameters have been quantified in several studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of T-1095
| Compound | Target | Species | IC50 (µM) | Reference |
| T-1095 | SGLT1 | Human | 22.8 | [2] |
| T-1095 | SGLT2 | Human | 2.3 | [2] |
Table 2: Effects of Single Oral Administration of T-1095 in db/db Mice
| Dose (mg/kg) | Maximum Blood Glucose Reduction (%) | Urinary Glucose Excretion (mg/5h) | Reference |
| 10 | Not significant | Dose-dependent increase | [6] |
| 30 | Significant | Dose-dependent increase | [6] |
| 100 | Sustained decrease for 5h | Dose-dependent increase | [6] |
Table 3: Effects of Chronic Administration of T-1095 in STZ-Induced Diabetic Rats (4 weeks)
| Treatment | Blood Glucose (mg/dL) | HbA1c (%) | Reference |
| Control (STZ) | Elevated | Elevated | [3][7] |
| 0.03% T-1095 in diet | Improved | Dose-dependently decreased | [3][7] |
| 0.1% T-1095 in diet | Improved | Dose-dependently decreased | [3][7] |
Table 4: Pharmacokinetic Parameters of T-1095A in Dogs after Oral Administration of T-1095
| T-1095 Dose (mg/kg) | Plasma T-1095A Concentration (ng/mL) during OGTT | Reduction in Estimated TmG (%) | Reference |
| 3 | 33.3 - 69.1 | ~50 | [5] |
| 10 | 60.2 - 483.1 | 53.3 - 88.8 | [5] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of T-1095.
In Vitro SGLT Inhibition Assay
This assay determines the inhibitory potency of T-1095 on SGLT1 and SGLT2. A common method involves the use of a fluorescent glucose analog, such as 2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose (2-NBDG), in a cell line endogenously expressing the transporters, like the human kidney cell line HK-2.[8][9]
Protocol Outline:
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Cell Culture: HK-2 cells are cultured to confluence in appropriate media.
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Assay Preparation: Cells are washed with a sodium-containing buffer (for total uptake) or a sodium-free buffer (for non-SGLT mediated uptake).
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Inhibitor Incubation: Cells are pre-incubated with varying concentrations of T-1095.
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Glucose Uptake: 2-NBDG is added to initiate the uptake reaction.
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Termination and Lysis: The uptake is stopped by washing with ice-cold buffer, and the cells are lysed.
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Detection: The fluorescence of the cell lysate is measured to quantify the amount of 2-NBDG taken up by the cells.
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Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Renal Brush Border Membrane Vesicle (BBMV) Glucose Transport Assay
This ex vivo assay directly measures glucose transport in vesicles prepared from the apical membrane of renal proximal tubule cells.
Protocol for BBMV Preparation:
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Tissue Harvest: Kidneys are excised from the animal model (e.g., rats).
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Cortex Dissection: The renal cortex is dissected and homogenized in a buffer containing mannitol and EGTA.
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Magnesium Precipitation: Divalent magnesium chloride is added to selectively precipitate non-brush border membranes.
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Differential Centrifugation: A series of centrifugation steps are performed to isolate the supernatant containing the brush border membranes.
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Vesicle Formation: The final pellet, rich in brush border membranes, is resuspended to form vesicles.
Protocol for Glucose Transport Assay:
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Vesicle Loading: The BBMVs are pre-loaded with a specific buffer.
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Uptake Initiation: The transport reaction is initiated by mixing the vesicles with a buffer containing radiolabeled D-glucose (e.g., ¹⁴C-D-glucose) and either sodium (to measure SGLT-mediated transport) or another cation like potassium (as a control). The effect of T-1095 is assessed by including it in the incubation medium.
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Uptake Termination: After a defined time, the transport is stopped by adding an ice-cold stop solution.
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Filtration: The mixture is rapidly filtered to separate the vesicles from the external medium.
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Quantification: The radioactivity retained on the filter is measured to determine the amount of glucose transported into the vesicles.
In Vivo Animal Models and Oral Glucose Tolerance Test (OGTT)
To assess the antihyperglycemic effects of T-1095 in a physiological context, diabetic animal models are widely used. The streptozotocin (STZ)-induced diabetic rat is a common model for Type 1 diabetes.
Protocol for STZ-Induced Diabetes:
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Induction: Rats are administered a single intraperitoneal injection of STZ (e.g., 65 mg/kg) dissolved in a citrate buffer.[10]
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Confirmation of Diabetes: Blood glucose levels are monitored, and rats with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic.[10]
Protocol for Oral Glucose Tolerance Test (OGTT):
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Fasting: Diabetic rats are fasted overnight (e.g., 12-16 hours).[1]
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Drug Administration: T-1095 or vehicle is administered orally at a specific time before the glucose challenge.
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Baseline Blood Sample: A blood sample is taken to measure the baseline glucose level.
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Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg) is administered orally.
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Blood Sampling: Blood samples are collected at various time points after the glucose load (e.g., 30, 60, 90, and 120 minutes) to measure blood glucose concentrations.[1]
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Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess glucose tolerance.
Metabolism and Pharmacokinetics
T-1095 is a prodrug that is absorbed after oral administration and then metabolized to its active form, T-1095A.[2] This metabolic conversion is crucial for its therapeutic effect, as T-1095A is a more potent SGLT inhibitor than the parent compound.[4] Pharmacokinetic studies in dogs have shown that oral administration of T-1095 leads to detectable plasma concentrations of T-1095A, which correlate with a reduction in the renal threshold for glucose excretion.[5]
Conclusion
T-1095 stands as a significant early development in the class of SGLT inhibitors. Its mechanism of action, centered on the inhibition of renal glucose reabsorption via SGLT1 and SGLT2, has been robustly demonstrated through a combination of in vitro, ex vivo, and in vivo studies. The quantitative data on its inhibitory potency and its efficacy in animal models of diabetes underscore its potential as a therapeutic agent for hyperglycemia. The experimental protocols detailed herein provide a framework for the continued investigation and development of SGLT inhibitors as a cornerstone of diabetes management.
References
- 1. e-jarb.org [e-jarb.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Sugar transport by brush border membrane vesicles isolated from human small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Long-term treatment with the Na+-glucose cotransporter inhibitor T-1095 causes sustained improvement in hyperglycemia and prevents diabetic neuropathy in Goto-Kakizaki Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. T-1095, a renal Na+-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
